molecular formula C19H18ClN3O2S2 B2483231 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946331-22-2

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2483231
CAS RN: 946331-22-2
M. Wt: 419.94
InChI Key: KFKLYFDTTLMQMO-UHFFFAOYSA-N
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Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide”, also known as “4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide”.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to its unique chemical structure. It can be explored for its antimicrobial properties , targeting bacterial and fungal infections. The presence of the thiazole ring and the amino group suggests it could be a candidate for developing new antibiotics or antifungal agents .

Cancer Research

The compound’s structure, which includes a thiazole ring, is often found in molecules with anticancer properties . Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis (programmed cell death) in various cancer cell lines. This makes it a promising candidate for developing new cancer therapies .

Neuroprotective Agents

Given the presence of the methoxyphenyl group, this compound might exhibit neuroprotective effects . It can be studied for its potential to protect neurons from oxidative stress or other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound could be explored for its anti-inflammatory properties . The thiazole ring and the amino group are structural motifs found in many anti-inflammatory drugs. Research can focus on its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies . Its unique structure allows it to act as an inhibitor for various enzymes, which can be crucial in understanding enzyme functions and developing enzyme-targeted therapies. For example, it could be tested against enzymes involved in metabolic pathways or disease processes .

Biochemical Research

Finally, this compound can be used in biochemical research to study its interactions with biological molecules. Its structure allows it to bind to proteins, nucleic acids, or other biomolecules, making it a useful tool for understanding biochemical pathways and interactions.

These applications highlight the versatility and potential of “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” in various fields of scientific research.

Synthesis and application of trifluoromethylpyridines 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent 2-Amino-3-chloro-1,4-naphthoquinone-covalent modification of graphene Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)

properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c1-11-3-5-12(6-4-11)10-22-18(24)16-17(21)23(19(26)27-16)14-9-13(20)7-8-15(14)25-2/h3-9H,10,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKLYFDTTLMQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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